tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
tert-Butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
tert-Butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl carbamate: Commonly used in the protection of amines during synthesis.
tert-Butyl ester derivatives:
Uniqueness
tert-Butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its bicyclic structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the study of stereochemical effects in biological systems.
Properties
CAS No. |
2306249-81-8 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
INOKOAOSLHGWOK-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CN |
Purity |
95 |
Origin of Product |
United States |
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